![molecular formula C21H15NO3 B2708919 6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 100891-99-4](/img/structure/B2708919.png)
6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione
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Description
6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione, also known as TTA-390 or TTA-A2, is a synthetic compound that belongs to the class of benzo[d][2]benzazepine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Pharmacological Properties
The synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones, a structurally related compound, has been explored as antagonists of N-methyl-D-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. The synthesis involved a Schmidt reaction followed by demethylation, with the pharmacological properties characterized by their antagonist effects on NMDA and AMPA receptors, suggesting potential applications in neurological research and drug development (Guzikowski et al., 1997).
Regioselective Preparation
A study focused on the regioisomeric preparation of 5-amino- and 6-amino- 1,3-benzoxazole-4,7-diones from symmetrical diaminophenol and aminoresorcinol, highlighting the chemical versatility and potential for developing new compounds with various biological activities (Bréhu et al., 2005).
Novel Alkaloid Isolation
Moschamide, a novel alkaloid with a similar structural motif, was isolated from the seeds of Centaurea moschata. This compound's discovery underscores the importance of structural analogs like 6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione in identifying new biologically active molecules (Sarker et al., 1998).
Microbial Reduction and Synthesis
Research into the stereospecific microbial reduction of related compounds has provided insights into achieving high optical purity in synthesis, which is crucial for the development of pharmaceuticals with specific chiral properties (Patel et al., 1991).
Heterocyclic Liquid Crystals
Studies on heterocyclic liquid crystals incorporating 1,3-oxazepine-4,7-dione cores, related to the structural framework of this compound, have been conducted. These investigations provide valuable information for the development of advanced materials with potential applications in displays and electronic devices (Yeap et al., 2010).
properties
IUPAC Name |
6-(2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(22)24/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFUMOBSYDLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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